Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate
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Overview
Description
Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[222]octan-1-yl)acetate is a chemical compound with the molecular formula C10H16O5 It is a derivative of the bicyclic ortho ester family, characterized by its unique trioxabicyclo[222]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate typically involves the reaction of ethyl acetate with 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate involves its interaction with molecular targets through its ester and trioxabicyclo[2.2.2]octane moieties. These interactions can lead to the formation of stable complexes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar functional groups but lacking the bicyclic structure.
4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane: The parent compound without the ethyl acetate moiety.
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate: Another bicyclic ester with different substituents.
Uniqueness
Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate is unique due to its combination of the trioxabicyclo[2.2.2]octane structure and the ethyl acetate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.
Properties
Molecular Formula |
C10H16O5 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate |
InChI |
InChI=1S/C10H16O5/c1-3-12-8(11)4-10-13-5-9(2,6-14-10)7-15-10/h3-7H2,1-2H3 |
InChI Key |
VFSOSFNRKDVOBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC12OCC(CO1)(CO2)C |
Origin of Product |
United States |
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